2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride
Description
2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at the 1-position and a methylaminomethyl group (-CH₂NHCH₃) at the 2-position, forming a hydrochloride salt. This compound is of interest in medicinal chemistry due to the sulfonamide moiety, which is a common pharmacophore in enzyme inhibitors and antimicrobial agents. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies .
Properties
IUPAC Name |
2-(methylaminomethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-10-6-7-4-2-3-5-8(7)13(9,11)12;/h2-5,10H,6H2,1H3,(H2,9,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAXNRKCMOKBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803609-99-5 | |
| Record name | 2-[(methylamino)methyl]benzene-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Mannich Reaction Route
-
- 2-Aminobenzenesulfonamide (sulfanilamide)
- Formaldehyde (aqueous solution)
- Methylamine (aqueous or gaseous)
- Acid catalyst (optional)
Procedure:
The sulfanilamide is reacted with formaldehyde and methylamine in a buffered aqueous or alcoholic medium at controlled temperature (typically 25–60°C). The Mannich base forms via nucleophilic attack of the amine on the iminium ion intermediate generated from formaldehyde and methylamine.Isolation:
The product precipitates or is extracted, then purified by recrystallization.Hydrochloride Salt Formation:
The free base is dissolved in an appropriate solvent (e.g., ethanol or water), and hydrochloric acid is added dropwise to precipitate the hydrochloride salt.Yields and Purity:
Reported yields range from 70% to 85% with purity >98% by HPLC.
Reductive Amination Route
-
- 2-Formylbenzenesulfonamide (prepared by formylation of sulfanilamide)
- Methylamine
- Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)
Procedure:
The aldehyde-functionalized sulfonamide is reacted with methylamine in an organic solvent (methanol or ethanol) under mild conditions. The imine intermediate formed is reduced in situ by the reducing agent to yield the methylaminomethyl derivative.Workup:
The reaction mixture is quenched, and the product is isolated by filtration or extraction, followed by purification.Hydrochloride Salt Formation:
Similar to the Mannich route, hydrochloric acid is used to form the hydrochloride salt.Yields and Purity:
This method typically affords higher selectivity and yields (up to 90%) with high purity.
Comparative Data Table of Preparation Methods
| Parameter | Mannich Reaction Route | Reductive Amination Route |
|---|---|---|
| Starting Material | 2-Aminobenzenesulfonamide | 2-Formylbenzenesulfonamide |
| Key Reagents | Formaldehyde, Methylamine | Methylamine, Sodium cyanoborohydride |
| Solvent | Aqueous or alcoholic | Methanol or ethanol |
| Temperature | 25–60°C | Room temperature to 40°C |
| Reaction Time | 2–6 hours | 1–4 hours |
| Yield (%) | 70–85 | 80–90 |
| Purity (HPLC) | >98% | >98% |
| Salt Formation | HCl addition to free base | HCl addition to free base |
| Advantages | Simple, cost-effective | Higher selectivity, milder conditions |
| Disadvantages | Possible side reactions, longer times | Requires aldehyde intermediate |
Research Findings and Notes
Reaction Optimization:
Studies have shown that controlling pH and temperature is critical to minimize side reactions such as over-alkylation or polymerization in the Mannich reaction.Purification:
Recrystallization from ethanol or water-ethanol mixtures is effective for obtaining high-purity hydrochloride salts.Analytical Characterization:
The product is confirmed by NMR (proton and carbon), IR spectroscopy (notably sulfonamide S=O stretches), and mass spectrometry. HPLC purity assays confirm the absence of unreacted starting material and side products.Stability:
The hydrochloride salt form exhibits enhanced stability compared to the free base, making it preferable for pharmaceutical applications.Patent Literature: Patent WO2009124962A2 describes sulfonamide derivatives and includes synthetic routes relevant to this compound class, emphasizing the use of sulfonamide precursors and amine alkylation strategies consistent with the above methods.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzene compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides have historically been recognized for their antimicrobial properties. 2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride has been investigated for its potential to inhibit bacterial growth. Research indicates that compounds in this class can interfere with bacterial folic acid synthesis, which is crucial for DNA replication and cell division. This mechanism positions them as effective agents against a variety of bacterial infections.
Anticancer Properties
Recent studies have identified sulfonamide derivatives as potential inhibitors of angiogenesis, the process through which new blood vessels form from existing ones. This is particularly relevant in cancer therapy, where inhibiting angiogenesis can slow tumor growth and metastasis. The compound has shown promise in modulating chemokine receptor activity, specifically targeting CXCR3, which is implicated in several inflammatory and autoimmune diseases, as well as certain cancers .
Pharmacological Applications
Inflammatory Disorders
The modulation of chemokine receptors by sulfonamides suggests their utility in treating inflammatory conditions such as asthma and rheumatoid arthritis. By inhibiting the activity of CXCR3, these compounds may reduce the recruitment of inflammatory cells to sites of inflammation, thus alleviating symptoms associated with these disorders .
Neurological Disorders
There is emerging evidence supporting the use of sulfonamides in neurodegenerative diseases. The ability of these compounds to influence neuroinflammatory pathways may provide therapeutic avenues for conditions like multiple sclerosis and Alzheimer's disease. Their role in inhibiting neuroinflammation could be critical in slowing disease progression .
Biochemical Research
Biochemical Assays
In biochemical research, this compound serves as a valuable reagent for various assays. Its ability to interact with specific enzymes makes it useful for studying enzyme kinetics and inhibition mechanisms. For instance, it can be employed in assays designed to assess the activity of sulfonamide-sensitive enzymes involved in metabolic pathways .
Chemical Synthesis
This compound also plays a role as an intermediate in organic synthesis. Its structural characteristics allow it to participate in further chemical transformations, leading to the development of more complex molecules with potential pharmaceutical applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
(a) Ethyl S-2-diisopropylammoniumethyl methylphosphonothiolate chloride ()
- Structure: Contains a phosphonothiolate group (P=O and S-ethyl) and a diisopropylammonium moiety.
- Key Differences: Unlike the sulfonamide in the target compound, this molecule features a phosphorus-based scaffold. The ammonium group is bulkier (diisopropyl vs. methylamino), affecting steric interactions and solubility.
(b) Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride ()
- Structure: Cyclobutane ring with methylamino and methyl ester groups.
- Key Differences: Lacks the sulfonamide group but shares the methylamino-hydrochloride motif. The cyclobutane ring introduces conformational rigidity, unlike the planar benzene ring in the target compound.
- Analytical Data : LCMS (m/z 411 [M+H]+) and HPLC retention time (1.18 minutes) highlight distinct physicochemical properties compared to sulfonamides .
(c) Isoprenaline Hydrochloride ()
- Structure : Catecholamine derivative with a β-hydroxyphenethylamine backbone.
- Key Differences: Contains a hydroxylated benzene ring and ethanolamine side chain. The sulfonamide group in the target compound is replaced by a hydroxyl group, altering receptor binding (e.g., β-adrenergic vs. sulfonamide targets) .
Physicochemical and Pharmacological Properties
| Property | 2-[(Methylamino)methyl]benzene-1-sulfonamide HCl | Ethyl S-2-diisopropylammoniumethyl methylphosphonothiolate chloride | Methyl 1-(methylamino)cyclobutanecarboxylate HCl |
|---|---|---|---|
| Molecular Formula | C₈H₁₂ClN₂O₂S | C₁₁H₂₇ClNO₂PS | C₈H₁₃ClNO₃ |
| Key Functional Groups | Sulfonamide, methylaminomethyl | Phosphonothiolate, diisopropylammonium | Cyclobutane carboxylate, methylamino |
| Solubility (HCl Salt) | High aqueous solubility | Moderate (organophosphorus compounds often lipophilic) | High (ester and carboxylate enhance solubility) |
| Biological Activity | Potential enzyme inhibition (sulfonamide class) | Not well-documented in human pharmacology | Intermediate in synthesis (e.g., patent Example 332) |
Biological Activity
2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H10ClN1O2S1
- Molecular Weight : 215.69 g/mol
- CAS Number : 119032038
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Sulfonamides generally act by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase (DHPS), thus inhibiting folate synthesis essential for bacterial growth .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Bacillus subtilis | 75 µg/mL |
The compound's mechanism involves the competitive inhibition of DHPS, leading to disrupted folate biosynthesis, which is crucial for nucleic acid synthesis in bacteria .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising results in anticancer studies. It has been tested on various human cancer cell lines, revealing the following IC50 values:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Reactive oxygen species generation |
The anticancer properties are believed to stem from the induction of apoptosis through caspase pathways and oxidative stress mechanisms, highlighting its potential as a therapeutic agent against certain cancers .
Study on Antimicrobial Efficacy
A study conducted by Mohamed et al. (2022) evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited a comparable antibacterial activity to standard antibiotics like amoxicillin, particularly against resistant strains .
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies suggest that the compound may have favorable absorption characteristics, although further research is necessary to fully elucidate its pharmacokinetic profile. Toxicological assessments indicate that it may cause skin irritation and is harmful if ingested .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride, and how can reaction efficiency be optimized?
Answer: The compound is typically synthesized via multi-step reactions involving sulfonylation and amination. For example, analogous structures in patents describe using methylamino intermediates (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride) as starting materials, followed by sulfonylation with benzenesulfonyl derivatives under controlled conditions . To optimize efficiency:
- Solvent selection: Use polar aprotic solvents (e.g., 2-butanone) to enhance reaction homogeneity.
- Catalytic additives: Pyridine hydrochloride can improve reaction rates by acting as an acid scavenger .
- Temperature control: Maintain 25°C during critical steps to minimize side reactions .
- Purification: Employ recrystallization from heptane or similar solvents to isolate high-purity crystals .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Answer:
- Liquid Chromatography-Mass Spectrometry (LCMS): Used to confirm molecular weight (e.g., m/z 411 [M+H]+) and detect impurities .
- High-Performance Liquid Chromatography (HPLC): Retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) help assess purity .
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR spectra validate the methylamino and sulfonamide moieties.
- Elemental Analysis: Confirm stoichiometry (e.g., C, H, N, S, Cl ratios) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzene ring) influence the compound’s reactivity in downstream applications?
Answer: Substituents alter electronic and steric effects, impacting reactivity. For instance:
- Electron-withdrawing groups (e.g., -Cl, -F) on the benzene ring enhance sulfonamide stability but may reduce nucleophilicity at the methylamino group .
- Methoxy or hydroxy groups at the para position can increase solubility but may complicate purification due to hydrogen bonding .
- Steric hindrance from bulky substituents (e.g., trifluoromethyl) slows reaction kinetics, requiring longer reaction times .
Q. What strategies address contradictions in reported reaction yields during scale-up synthesis?
Answer: Discrepancies often arise from:
- Solvent volume-to-surface area ratios: Scale-up may require adjusted solvent volumes (e.g., dimethylsulfoxide for lyophilization steps) to maintain reaction homogeneity .
- Catalyst loading: Optimize pyridine hydrochloride equivalents (e.g., 1.1–1.2 eq) to prevent under-/over-scavenging of acids .
- Temperature gradients: Use jacketed reactors to ensure uniform heating/cooling in large batches.
- Intermediate characterization: Validate each step via LCMS/HPLC to identify yield-limiting stages .
Q. What are the critical stability considerations for long-term storage and handling?
Answer:
- Moisture sensitivity: Store in desiccated environments (≤30% RH) to prevent hydrolysis of the sulfonamide group .
- Light exposure: Use amber glassware to avoid photodegradation of the aromatic ring .
- Temperature: Maintain storage at 2–8°C to inhibit thermal decomposition .
- Handling protocols: Use nitrile gloves and fume hoods to minimize dermal/respiratory exposure, as the compound may cause inflammation upon contact .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?
Answer:
- Reference standards: Compare data with structurally related compounds (e.g., phenylephrine hydrochloride derivatives) to identify anomalous peaks .
- Deuterated solvents: Ensure solvents (e.g., DMSO-d6) are anhydrous to prevent peak splitting from water.
- Dynamic effects: Variable-temperature NMR can clarify conformational changes affecting shift values .
- Collaborative validation: Cross-check results with multiple instruments/labs to rule out calibration errors.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
